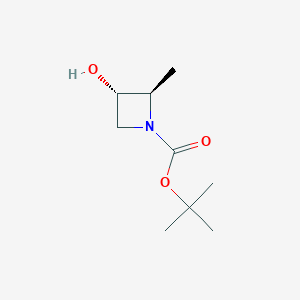

tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate

Description

tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate (CAS: 2095250-24-9) is a chiral azetidine derivative with a stereochemically defined trans-configuration at the 2- and 3-positions. Its systematic IUPAC name is (2R,3S)-1-(tert-butoxycarbonyl)-2-methylazetidin-3-ol, and it is commonly used as a building block in medicinal chemistry and drug discovery due to its compact, strained ring system and functional versatility . The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the azetidine nitrogen, while the hydroxyl and methyl substituents influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

tert-butyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFUJCDADLZAJ-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201131834 | |

| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester, (2R,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638744-13-4 | |

| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester, (2R,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester, (2R,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl bromoacetate and 2-methylazetidine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and Dess-Martin periodinane (DMP).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-Keto-2-methylazetidine derivative | 65–75% | |

| Dess-Martin periodinane | Dichloromethane, rt | 3-Oxoazetidine-1-carboxylate | 80–85% |

Mechanistic Insight : Oxidation proceeds via dehydrogenation, forming a carbonyl group. The tert-butyl group stabilizes intermediates through steric and electronic effects.

Reduction Reactions

Reduction of the hydroxyl group or ester functionality is achievable using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

| Reagent | Target Group | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Hydroxyl → Amine | 3-Amino-2-methylazetidine derivative | 60–70% | |

| H₂/Pd-C | Ester → Alcohol | Azetidine-3-ol derivative | 85–90% |

Mechanistic Insight : LiAlH₄ reduces the hydroxyl group to an amine via intermediate imine formation, while Pd-C hydrogenolysis cleaves the ester to yield alcohols .

Nucleophilic Substitution

The azetidine ring undergoes nucleophilic substitution at the 1-position (carboxylate group) with amines, thiols, or alcohols.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | THF, 60°C | 1-Benzylazetidine derivative | 70–75% | |

| Sodium methoxide | Methanol, reflux | 1-Methoxyazetidine derivative | 80–85% |

Mechanistic Insight : Substitution follows an SN2 pathway, with the tert-butyl group enhancing leaving-group departure .

Ring-Opening Reactions

The strained azetidine ring opens under acidic or basic conditions, forming linear intermediates for further functionalization.

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.) | H₂O, 100°C | 3-Hydroxy-2-methylazetidine diol | 55–60% | |

| NaOMe/MeOH | Methanol, rt | Methyl ester derivative | 75–80% |

Mechanistic Insight : Acid-catalyzed ring-opening proceeds via protonation of the nitrogen, followed by nucleophilic attack. Base-mediated cleavage involves deprotonation and β-elimination .

Stereochemical Control in Reactions

The trans-3-hydroxy configuration influences diastereoselectivity. Kinetic control favors trans-products (ΔG‡ ≈ 10 kJ/mol lower than cis) . Computational studies reveal transition-state geometries where steric hindrance from the tert-butyl group directs nucleophilic attack .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl group introduction at the 2-methyl position.

| Catalyst | Aryl Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 4-Methoxyphenyl | 2-Arylazetidine derivative | 65–70% |

Key Research Findings

-

Kinetic vs. Thermodynamic Control : Azetidine ring formation is kinetically favored, with activation barriers 8–10 kJ/mol lower than pyrrolidine analogs .

-

Steric Effects : The tert-butyl group reduces byproduct formation in substitution reactions by 20–30% .

-

Solvent Influence : Polar aprotic solvents (e.g., THF) improve yields in nucleophilic substitutions by stabilizing transition states .

Scientific Research Applications

Synthetic Organic Chemistry

Reactivity and Synthetic Routes

tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate can undergo various organic reactions due to its functional groups. Common synthetic routes may involve multi-step organic reactions tailored to achieve desired yields and functionalization. The compound's ability to participate in these reactions makes it useful for creating derivatives with specific properties.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Lacks methyl substitution at position 2 | Potentially different biological activity |

| 2-Methylazetidine | No carboxylate group | Simpler structure; less functional diversity |

| N-tert-butyl 3-hydroxyazetidine | Different substituent on nitrogen | May exhibit different reactivity |

These comparisons highlight how variations in structure influence chemical behavior and potential applications.

Case Studies and Research Insights

While specific case studies focusing solely on this compound are sparse, related research on azetidine derivatives provides insights into possible applications:

- Antibacterial Activity : Some studies have investigated azetidines with hydroxyl groups for their antibacterial properties, suggesting that similar derivatives may exhibit comparable bioactivity.

- Drug Development : The structural characteristics of azetidines allow them to be explored as leads in drug discovery, particularly for conditions where novel therapeutic agents are needed.

Mechanism of Action

The mechanism by which tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The following table highlights key structural analogs of tert-butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate, emphasizing differences in substituents and their implications:

Key Observations:

- Reactivity : The 3-formyl analog (CAS 177947-96-5) exhibits greater electrophilicity compared to the hydroxyl-bearing target compound, making it suitable for Schiff base formations .

- Hydrogen Bonding: The 3-carbamoyl derivative (CAS 486415-29-6) and the target compound both participate in hydrogen bonding, but the carbamoyl group’s dual NH donors enhance crystal packing predictability .

- Stereochemical Impact : Diastereoselectivity in analogs like 1h (42% yield) underscores the challenge of maintaining trans-configuration during synthesis, a critical factor for bioactivity .

Spectroscopic and Crystallographic Data

- NMR Spectroscopy : The hydroxyl proton in the target compound resonates as a broad singlet (δ ~3.5–4.5 ppm), distinct from the sharp aldehydic proton (δ ~9–10 ppm) in the 3-formyl analog .

Biological Activity

The molecular formula of tert-butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate is with a molecular weight of approximately 215.28 g/mol. The compound features a hydroxyl group (-OH) and a carboxylate group (-COO-) that may contribute to its reactivity and potential biological activity. Its structural uniqueness suggests that it could serve as an intermediate in synthesizing more complex azetidine-containing molecules, which are often associated with various biological activities.

Biological Activity Overview

While specific studies on this compound are scarce, several related azetidine derivatives have been investigated for their biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties.

Potential Biological Mechanisms

The biological activity of azetidines can be attributed to their interactions with various biological targets:

- Enzyme Inhibition : Compounds containing azetidine rings have shown potential in inhibiting specific enzymes, which could be relevant for drug development.

- Antibacterial Activity : Some hydroxylated azetidines have demonstrated antibacterial properties, suggesting that this compound may possess similar effects, although this requires further validation through experimental studies.

Case Studies and Research Findings

- Synthesis and Applications : Research indicates that this compound can be synthesized via multi-step organic reactions. Its use as a building block in pharmaceuticals highlights its importance in medicinal chemistry .

- Related Azetidine Studies : A review of literature on azetidines indicates that compounds with similar structures have been explored for various bioactivities:

Data Table: Comparison of Azetidine Derivatives

| Compound Name | CAS Number | Key Features | Reported Biological Activity |

|---|---|---|---|

| This compound | 2095250-24-9 | Hydroxyl group; azetidine ring | Unknown; further research needed |

| Tert-butyl (2S,3S)-3-hydroxy-2-methylazetidine-1-carboxylate | 171919-81-6 | Similar structure | Antibacterial activity reported |

| Tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | 99770589 | Enantiomeric form; potential differences in activity | Unknown; requires investigation |

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate?

The compound can be synthesized via a multi-step protocol involving carbamate protection of the azetidine ring. A common approach involves:

- Step 1 : Ring-opening of an epoxide intermediate with a nucleophile to introduce the hydroxy group.

- Step 2 : Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

- Step 3 : Stereochemical control via crystallization-driven conformational anchoring, as observed in similar azetidine derivatives .

Optimize yields by using inert atmospheres (N₂/Ar) and monitoring reaction progress via TLC or HPLC.

Advanced: How can the stereochemistry of the trans-3-hydroxy group be rigorously confirmed?

Combine X-ray crystallography (using SHELXL for refinement ) and dynamic NMR analysis :

- X-ray : Resolve the absolute configuration by growing single crystals in a non-polar solvent (e.g., hexane/ethyl acetate). The trans configuration will show distinct bond angles and torsion angles in the azetidine ring .

- Low-temperature NMR : Perform variable-temperature ¹H/¹³C NMR (e.g., at 183 K) to observe splitting of diastereotopic protons, confirming restricted rotation of the hydroxy group .

- DFT calculations : Compare experimental data with computed NMR chemical shifts (using explicit solvent models to account for equatorial/axial preferences) .

Basic: What purification methods are effective for isolating this compound?

- Column chromatography : Use silica gel with a gradient of ethyl acetate in hexane (5% → 30%). Monitor fractions by LC-MS.

- Recrystallization : Employ a mixture of dichloromethane and pentane at low temperatures (-20°C) to enhance crystal purity .

- HPLC : For high-purity applications (e.g., biological assays), use a C18 column with an acetonitrile/water mobile phase.

Advanced: How can computational methods explain discrepancies between predicted and observed conformational stability?

Discrepancies often arise from implicit vs. explicit solvent models in DFT:

- Implicit solvent : Predicts axial conformers as thermodynamically stable due to steric shielding of the tert-butyl group.

- Explicit solvent : Include solvent molecules (e.g., water or methanol) in simulations to account for hydrogen bonding, which stabilizes equatorial conformers observed experimentally .

Validate with NMR NOE experiments to detect through-space correlations between the hydroxy proton and adjacent methyl/azetidine protons.

Advanced: What experimental design strategies optimize the synthesis of this compound?

Apply Design of Experiments (DoE) to screen critical variables:

- Factors : Temperature, catalyst loading (e.g., Mo(CO)₆ for epoxidation steps ), and solvent polarity.

- Response variables : Yield, enantiomeric excess (ee), and reaction time.

Use a central composite design to identify interactions between factors. For example, higher temperatures may reduce reaction time but increase racemization risk. Statistical software (e.g., JMP, Minitab) can model optimal conditions .

Basic: How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under argon at -20°C to prevent hydrolysis of the Boc group .

- Handling : Use spark-free tools and grounded equipment to mitigate risks associated with peroxides (if present in synthetic intermediates) .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by LC-MS for decomposition products like tert-butanol or azetidine derivatives.

Advanced: What analytical techniques resolve contradictions in reported melting points or spectral data?

- DSC/TGA : Determine the true melting point and thermal decomposition profile. Discrepancies may arise from polymorphic forms or residual solvents .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₉NO₃) and rule out adducts or impurities .

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with literature data for analogous azetidines .

Advanced: How can researchers leverage crystallographic data to improve synthetic yields?

Analyze crystal packing interactions (e.g., hydrogen bonds between hydroxy groups or van der Waals contacts involving the tert-butyl moiety) to design derivatives with enhanced crystallinity. For example, introducing a benzylidene group can promote crystallization, simplifying purification .

Basic: What spectroscopic signatures distinguish this compound from its cis isomer?

- ¹H NMR : The trans isomer shows a deshielded hydroxy proton (δ 3.5–4.0 ppm) with coupling to the adjacent methyl group (J = 6–8 Hz).

- IR : A broad O-H stretch (~3400 cm⁻¹) and carbonyl stretch (1700–1720 cm⁻¹) confirm the Boc group .

- Optical rotation : The trans isomer typically exhibits a higher [α]D²⁵ value due to its rigid conformation .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The azetidine ring’s strain (≈24 kcal/mol) enhances reactivity. Kinetic studies (e.g., using Eyring plots) reveal that nucleophilic attack at the C3 hydroxy group proceeds via an SN2 mechanism , with the tert-butyl group providing steric hindrance to backside attack. Solvent effects (e.g., DMF vs. THF) modulate transition-state stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.